An In-depth Technical Guide to 4-(Methylsulfonyl)phenylboronic acid (CAS: 149104-88-1) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-(Methylsulfonyl)phenylboronic acid (CAS: 149104-88-1) for Researchers and Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)phenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document details its chemical properties, key applications, and experimental protocols, with a focus on its role in drug discovery and materials science.
Chemical Properties and Safety Information
4-(Methylsulfonyl)phenylboronic acid is a white to light yellow crystalline powder. Its key chemical and physical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 149104-88-1 | [1][2] |
| Molecular Formula | C₇H₉BO₄S | [1] |
| Molecular Weight | 200.02 g/mol | [1][2] |
| Melting Point | 289-293 °C | [2][3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | ≥95.0% to ≥98% (HPLC) | [1][2] |
| Solubility | Soluble in Methanol | [4] |
| SMILES String | CS(=O)(=O)c1ccc(cc1)B(O)O | [2][5] |
| InChI Key | VDUKDQTYMWUSAC-UHFFFAOYSA-N | [2][5] |
Safety and Handling: 4-(Methylsulfonyl)phenylboronic acid is classified as an irritant, causing skin, eye, and respiratory irritation.[4][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6] It should be stored in a dry, well-ventilated place, away from acids and strong bases.[4][6]
Core Applications in Research and Development
4-(Methylsulfonyl)phenylboronic acid is a valuable building block in several scientific domains due to the presence of both a boronic acid moiety and a methylsulfonyl group. The boronic acid functionality makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][7] The electron-withdrawing nature of the methylsulfonyl group can influence the electronic properties and biological activity of the resulting molecules.[8]
Drug Discovery and Medicinal Chemistry
This compound is extensively used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its application is particularly prominent in the development of:
-
GPR119 Agonists: These are investigated as potential therapeutics for type 2 diabetes. 4-(Methylsulfonyl)phenylboronic acid is a key reagent in the synthesis of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives, which have shown potent GPR119 agonistic activity.[5][9]
-
Histamine H3 Receptor Antagonists: Biaryl sulfone derivatives synthesized using this boronic acid have been identified as antagonists of the histamine H3 receptor.[2]
-
Other Therapeutic Areas: It is also employed in the synthesis of potential anti-malarial agents, novel kinase inhibitors with antitumor effects, and inhibitors of the Hepatitis C virus.[2][4][5]
Materials Science
The unique properties of 4-(Methylsulfonyl)phenylboronic acid make it a valuable component in the synthesis of advanced materials. It is used to create novel polymers and nanomaterials with enhanced properties such as improved conductivity and mechanical strength.[1][10] The incorporation of the sulfone group can be precisely controlled, allowing for the tailoring of material characteristics for specific applications in electronics and other fields.[10][11]
Bioconjugation and Sensor Technology
Phenylboronic acids are known to form reversible covalent bonds with diols, a property that is exploited in bioconjugation and sensor technology.[1] This allows for the labeling of biomolecules and the development of sensors for saccharides and other biological molecules.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involving 4-(Methylsulfonyl)phenylboronic acid.
Synthesis of GPR119 Agonist Precursor via Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between 4-(Methylsulfonyl)phenylboronic acid and a 2-chloropyridine derivative to form a 2-(4-(methylsulfonyl)phenyl)pyridine, a core scaffold for GPR119 agonists.
Materials:
-
4-(Methylsulfonyl)phenylboronic acid
-
A suitable 2-chloropyridine derivative (e.g., 2-chloro-5-iodopyridine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (solvent system)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add 4-(Methylsulfonyl)phenylboronic acid (1.2 equivalents), the 2-chloropyridine derivative (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add Palladium(II) acetate (0.05 equivalents) and the phosphine ligand (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-(4-(methylsulfonyl)phenyl)pyridine derivative.
Experimental Workflow:
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 2. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenylboronic acid-salicylhydroxamic acid bioconjugates. 1. A novel boronic acid complex for protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. japsonline.com [japsonline.com]
